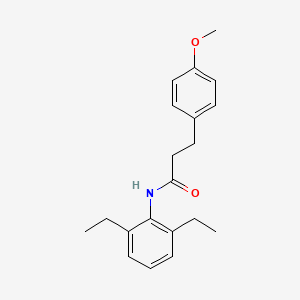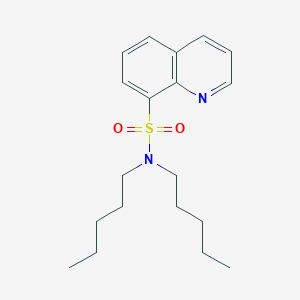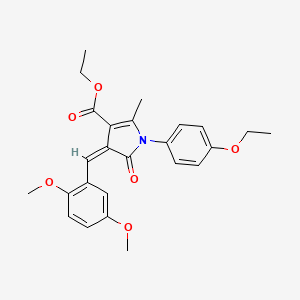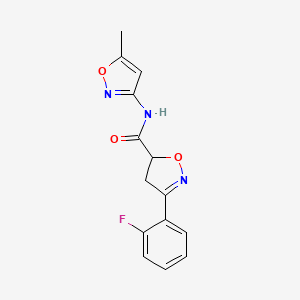![molecular formula C16H23ClN2O5S B4647579 3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4647579.png)
3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide
Vue d'ensemble
Description
3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. This compound has been shown to have potent anti-tumor activity in preclinical studies, and has been investigated in clinical trials as a potential therapy for a variety of solid tumors and hematologic malignancies.
Mécanisme D'action
The mechanism of action of 3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide involves the inhibition of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, and to sensitize tumors to other anti-cancer agents.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of tumor xenografts in animal models. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, including radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide as a research tool is its potent anti-tumor activity, which makes it a useful compound for investigating the mechanisms of cancer cell growth and survival. However, one limitation of this compound is its relatively low selectivity for HDAC enzymes, which can lead to off-target effects and toxicity.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide and related compounds. One area of interest is the development of more selective HDAC inhibitors, which could improve the therapeutic index of these compounds and reduce their toxicity. In addition, there is interest in investigating the use of HDAC inhibitors in combination with other anti-cancer agents, such as immunotherapies and targeted therapies. Finally, there is ongoing research into the mechanisms of HDAC inhibition and the role of HDAC enzymes in cancer biology, which could lead to the identification of new targets for cancer therapy.
Applications De Recherche Scientifique
3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide has been extensively studied for its potential applications in cancer treatment. Preclinical studies have shown that this compound has potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, this compound has been shown to inhibit the growth of tumor xenografts in animal models, and to enhance the activity of other anti-cancer agents.
Propriétés
IUPAC Name |
3-chloro-N-(2-methylpropyl)-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O5S/c1-12(2)10-18-25(21,22)13-3-4-15(14(17)9-13)24-11-16(20)19-5-7-23-8-6-19/h3-4,9,12,18H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTRMHFLSAJZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4647496.png)


![2-[(4-methoxyphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4647525.png)


![4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4647542.png)
![3-cyclohexyl-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4647548.png)
![4-bromo-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B4647559.png)
![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]cyclopropanecarboxamide](/img/structure/B4647562.png)
![4,4-dimethyl-1-[(4-propoxyphenyl)amino]-1-penten-3-one](/img/structure/B4647569.png)
![N-(4-chlorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4647580.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4647587.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B4647588.png)
